Dexamethasone-4,6|A,21,21-d4

Catalog No.
S12886914
CAS No.
M.F
C22H29FO5
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexamethasone-4,6|A,21,21-d4

Product Name

Dexamethasone-4,6|A,21,21-d4

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H29FO5

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,11D2/t4-,12+,15-,16-,17-,19-,20-,21-,22-/m0

InChI Key

UREBDLICKHMUKA-PGAPDQGBSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C

Isomeric SMILES

[H][C@@]1(C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O)C)[2H]

Dexamethasone-4,6α,21,21-d4 is a synthetic glucocorticoid, which is a derivative of dexamethasone, characterized by the substitution of deuterium at the 4, 6α, and 21 positions of the steroid structure. This modification enhances its stability and allows for precise quantification in analytical applications. Dexamethasone itself is widely recognized for its anti-inflammatory and immunosuppressive properties, making it a critical compound in various therapeutic settings. The specific isotopic labeling with deuterium makes dexamethasone-4,6α,21,21-d4 particularly useful as an internal standard in mass spectrometry for the quantification of dexamethasone in biological samples .

Typical of glucocorticoids. These reactions include:

  • Hydrolysis: Dexamethasone can undergo hydrolysis to form its corresponding alcohols.
  • Reduction: Reduction reactions can convert ketones into alcohols.
  • Acylation: The hydroxyl groups can react with acyl chlorides to form esters.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and pharmacology .

As a glucocorticoid receptor agonist, dexamethasone-4,6α,21,21-d4 exhibits significant biological activities similar to those of dexamethasone. These activities include:

  • Anti-inflammatory Effects: It reduces inflammation by inhibiting the release of inflammatory mediators.
  • Immunosuppressive Properties: It suppresses immune responses, making it useful in treating autoimmune diseases.
  • Metabolic Effects: It influences glucose metabolism and can affect fat distribution.

Due to its isotopic labeling, it serves as a valuable tool in pharmacokinetic studies to trace the metabolism and distribution of dexamethasone in vivo .

The synthesis of dexamethasone-4,6α,21,21-d4 typically involves:

  • Starting Material: Using deuterated precursors of dexamethasone.
  • Reactions: Employing methods such as hydrogenation or deuteration under controlled conditions to introduce deuterium at specific positions.
  • Purification: The final product is purified using techniques like chromatography to ensure high purity suitable for analytical applications.

The precise synthesis may vary depending on the desired yield and purity levels required for research purposes .

Dexamethasone-4,6α,21,21-d4 has several applications:

  • Analytical Chemistry: It is primarily used as an internal standard for quantifying dexamethasone levels in biological fluids using gas chromatography or liquid chromatography coupled with mass spectrometry.
  • Pharmacokinetic Studies: It aids in understanding the metabolism and pharmacodynamics of dexamethasone.
  • Research: Utilized in studies investigating glucocorticoid receptor interactions and their effects on cellular processes .

Interaction studies involving dexamethasone-4,6α,21,21-d4 focus on its binding affinity to glucocorticoid receptors. These studies help elucidate how modifications affect receptor interactions compared to non-deuterated forms. Additionally:

  • Drug Interactions: Research may explore how this compound interacts with other pharmaceuticals that influence glucocorticoid pathways.
  • Biological Pathways: Understanding how this compound modulates signaling pathways related to inflammation and immune response is critical for therapeutic applications .

Several compounds share structural similarities with dexamethasone-4,6α,21,21-d4. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
DexamethasoneStandard glucocorticoidWidely used anti-inflammatory drug
Betamethasone9α-fluoro substitutionIncreased potency and longer duration of action
HydrocortisoneNatural corticosteroidLower potency compared to synthetic derivatives
MethylprednisoloneMethyl group at C6Enhanced anti-inflammatory effects
Prednisolone11β-hydroxy groupUsed primarily in treating inflammatory conditions

Dexamethasone-4,6α,21,21-d4 stands out due to its isotopic labeling which allows for precise tracking in biological systems without altering its pharmacological properties. This unique feature makes it invaluable in research settings focused on drug metabolism and efficacy studies .

Dexamethasone-4,6α,21,21-d4 (molecular formula: C₂₂H₂₅D₄FO₅; molecular weight: 396.5 g/mol) retains the core structure of dexamethasone, featuring a pregnane skeleton with a 1,4-diene-3,20-dione system, a 9α-fluoro substituent, and a 16α-methyl group. The deuterium atoms are strategically incorporated at the 4, 6α, and both 21 positions of the steroid nucleus, as illustrated in its IUPAC name: 9α-fluoro-16α-methyl-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione-4,6α,21,21-d4.

The compound’s structural integrity is confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which differentiate it from non-deuterated dexamethasone by mass shifts corresponding to the isotopic substitutions. Table 1 summarizes key chemical identifiers and comparative features between dexamethasone and its deuterated analog.

Table 1: Comparative Chemical Properties of Dexamethasone and Dexamethasone-4,6α,21,21-d4

PropertyDexamethasoneDexamethasone-4,6α,21,21-d4
Molecular FormulaC₂₂H₂₉FO₅C₂₂H₂₅D₄FO₅
Molecular Weight (g/mol)392.46396.5
CAS Number50-02-22483831-63-4
Isotopic EnrichmentN/A97 atom % D at C-4,6α,21,21
Primary UseTherapeutic agentAnalytical internal standard

Isotopic Labeling and Deuterium Incorporation Patterns

The deuterium atoms in dexamethasone-4,6α,21,21-d4 are introduced via synthetic pathways involving catalytic deuteration and isotope exchange reactions. The 4 and 6α positions undergo deuterium substitution through selective reduction of double bonds in the steroid nucleus using deuterated reagents, while the 21-hydroxyl group is deuterated via acid-catalyzed exchange in deuterium oxide (D₂O). Notably, the isotopic enrichment at these positions exceeds 97%, with incidental deuterium incorporation (11%) observed at the C-2 position due to secondary exchange processes.

Deuterium labeling confers kinetic isotope effects (KIEs) that marginally alter the compound’s metabolic stability. For instance, deuteration at C-6α reduces the rate of hydroxylation by cytochrome P450 enzymes (e.g., CYP3A4), a primary metabolic pathway for dexamethasone. This property is critical for its role in prolonging detection windows in mass spectrometry assays without significantly altering receptor-binding affinities.

Role as a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, dexamethasone-4,6α,21,21-d4 is indispensable for compensating matrix effects and ionization variability. As an internal standard, it co-elutes with native dexamethasone during liquid chromatography (LC) separations, ensuring identical retention times while providing distinct mass-to-charge (m/z) ratios for selective detection. For example, in a validated LC-tandem MS (LC-MS/MS) method, the deuterated analog exhibits precursor and product ions at m/z 397 → 237 and m/z 397 → 147, compared to m/z 393 → 237 and m/z 393 → 147 for non-deuterated dexamethasone.

Table 2: Performance Metrics of Dexamethasone-4,6α,21,21-d4 in LC-MS/MS Assays

ParameterValueSource
Limit of Detection0.25 nmol/L
Linear Range0.5–50 nmol/L
Intra-day Precision (%RSD)<5%
Recovery Efficiency98–102%

The use of this deuterated standard enables metrologically traceable quantification, as demonstrated in studies where it improved assay accuracy to within 1.7% deviation from target concentrations across clinical samples. Its application extends to pharmacokinetic studies, where it facilitates the measurement of dexamethasone’s distribution and elimination half-life in serum, particularly in patients undergoing glucocorticoid therapy.

Acid-catalyzed hydrogen/deuterium exchange represents a fundamental approach for introducing deuterium atoms into the dexamethasone structure at specific positions [4]. The mechanism involves the generation of deuterium chloride in situ, which catalyzes the exchange of hydrogen atoms with deuterium at activated positions within the steroid framework [4]. This technique has been successfully applied to dexamethasone, resulting in deuterium incorporation at the alpha and gamma positions adjacent to carbonyl groups [4].

The spontaneous generation of deuterium chloride from prenyl chloride precursors under mild reaction conditions has proven particularly effective for dexamethasone deuteration [4]. When conducted in deuterated methanol at room temperature for 48 hours, this method achieves 74 percent deuterium incorporation with an excellent yield of 98 percent [4]. The acid-catalyzed mechanism proceeds through the formation of carbocationic intermediates at positions activated by adjacent carbonyl functionalities [4].

Mechanistic studies reveal that the deuterium chloride catalyst facilitates proton abstraction from methylene groups positioned alpha to ketone functionalities [8]. The resulting carbanion intermediates rapidly exchange with deuterium from the solvent system, leading to selective deuterium incorporation [8]. This exchange process is thermodynamically favored under acidic conditions due to the stabilization of intermediate species through resonance with adjacent carbonyl groups [8].

The effectiveness of acid-catalyzed deuteration depends significantly on the electronic environment surrounding target hydrogen atoms [8]. Positions adjacent to electron-withdrawing groups, such as carbonyl functionalities, demonstrate enhanced reactivity toward deuterium exchange [8]. The selectivity of this approach makes it particularly suitable for labeling specific positions within the dexamethasone structure without affecting other reactive sites [8].

Table 1: Acid-Catalyzed Deuteration Reaction Parameters

ParameterOptimal ConditionsRangeEffect on Incorporation
TemperatureRoom temperature (25°C)20-30°CHigher temperatures reduce selectivity [4]
Reaction Time48 hours24-72 hoursExtended time improves incorporation [4]
Deuterium SourceDeuterated methanolVarious deuterated solventsMethanol provides best results [4]
Catalyst ConcentrationCatalytic amounts0.1-1.0 equivalentsHigher concentrations increase side reactions [4]
Deuterium Incorporation74%60-85%Depends on substrate and conditions [4]

Position-Specific Deuterium Incorporation Strategies

Position-specific deuterium incorporation in dexamethasone-4,6-alpha,21,21-deuterium-4 requires sophisticated synthetic strategies that target particular hydrogen atoms while preserving the overall molecular architecture [1] [2]. The compound exhibits deuterium substitution at positions 4, 6-alpha, and both 21 positions, necessitating multiple complementary deuteration approaches [1] [2].

The incorporation of deuterium at position 4 typically involves alpha-hydrogen exchange adjacent to the ketone functionality at carbon-3 [10]. This process utilizes the acidic nature of hydrogen atoms positioned alpha to carbonyl groups, which readily undergo base-catalyzed exchange with deuterium oxide in the presence of suitable catalysts [10]. Sodium deuteroxide in deuterated methanol provides an effective medium for this transformation, achieving high levels of deuterium incorporation at the desired position [10].

Deuteration at the 6-alpha position presents unique challenges due to its proximity to the fluorine substituent at carbon-9 [1]. The electronic effects of the fluorine atom influence the reactivity of adjacent positions, requiring carefully optimized reaction conditions [1]. Palladium-catalyzed hydrogen/deuterium exchange using deuterated trifluoroacetic acid has shown promise for achieving selective deuteration at this sterically hindered position [8].

The 21,21-dideuteration strategy involves targeting the primary alcohol functionality, which can be achieved through oxidation-reduction sequences using deuterated reducing agents [6]. Sodium borodeuteride reduction of the corresponding aldehyde or ketone intermediate provides access to the desired dideuterated alcohol [6]. This approach requires protection of other reactive functionalities to ensure selectivity for the 21-position [6].

Ultrasound-assisted microcontinuous processes have emerged as highly effective methods for achieving multiple deuterium incorporations simultaneously [31]. These techniques utilize continuous flow reactors combined with ultrasonic activation to enhance reaction rates and selectivity [31]. Under optimized conditions using deuterated methanol and formic acid catalyst, this approach achieves up to 99 percent deuterium incorporation with 98 percent selectivity [31].

Table 2: Position-Specific Deuteration Strategies

Target PositionMethodDeuterium SourceConditionsIncorporation Efficiency
Position 4Base-catalyzed exchangeDeuterium oxide with sodium deuteroxide6.5% sodium deuteroxide in deuterated methanol [35]93.7% [10]
Position 6-alphaPalladium-catalyzed exchangeDeuterated trifluoroacetic acidPalladium-N-heterocyclic carbene catalyst [8]80-90% [8]
Position 21,21Reductive deuterationSodium borodeuterideAfter aldehyde formation [35]78.1% [35]
Multiple positionsUltrasound-assistedDeuterated methanol40 kilohertz, room temperature, 3 hours [31]99% [31]

Purification and Characterization of Deuterated Products

The purification of deuterated dexamethasone derivatives requires specialized techniques that maintain the integrity of isotopic labeling while achieving high chemical purity [15] [17]. Column chromatography on silica gel using gradient elution with ethyl acetate and hexane mixtures provides effective separation of deuterated products from unlabeled starting materials [15]. The slight differences in physical properties between deuterated and non-deuterated compounds enable their separation under carefully controlled conditions [18].

Recrystallization techniques using water-ethanol solvent systems (7:3 volume ratio) have proven effective for final purification steps [32]. This approach takes advantage of the subtle solubility differences between isotopomers to achieve high purity deuterated products [32]. High vacuum sublimation represents an alternative purification method for compounds that exhibit sufficient volatility under reduced pressure conditions [16].

Semi-preparative high-performance liquid chromatography using carbon-18 stationary phases provides high-resolution separation capabilities for complex deuterated mixtures [15]. This technique proves particularly valuable for separating positional isomers and achieving analytical-grade purity for characterization studies [15]. The method requires careful optimization of mobile phase composition to achieve baseline separation of deuterated variants [15].

Characterization of deuterated dexamethasone products relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometric techniques [17] [19]. Proton nuclear magnetic resonance spectroscopy reveals characteristic changes in chemical shifts and peak integration patterns that confirm successful deuterium incorporation [17]. The disappearance or reduction of specific proton signals provides direct evidence of deuterium substitution at target positions [17].

Deuterium nuclear magnetic resonance spectroscopy offers complementary information by directly observing deuterium atoms within the molecular structure [16]. This technique enables precise localization of deuterium atoms and quantification of incorporation levels at specific positions [16]. The chemical shifts of deuterium atoms provide valuable structural information about their local environment within the steroid framework [16].

Mass spectrometry, particularly electrospray ionization mass spectrometry, provides accurate molecular weight determination and isotope distribution analysis [18] [19]. The mass shift corresponding to deuterium incorporation enables calculation of deuterium content and assessment of isotopic purity [18]. Fragmentation patterns in tandem mass spectrometry experiments can provide additional structural confirmation [19].

Gas chromatography-mass spectrometry offers high-resolution separation of deuterated products combined with sensitive detection capabilities [18]. This technique proves particularly valuable for analyzing complex mixtures and identifying trace impurities [18]. The retention time differences between deuterated and non-deuterated compounds enable their chromatographic separation [18].

Table 3: Characterization Methods and Parameters

Analytical MethodApplicationKey ParametersSensitivityAdvantages
Proton Nuclear Magnetic ResonanceStructural confirmationChemical shifts, integration ratios [17]ModerateDirect observation of deuterium effects [17]
Deuterium Nuclear Magnetic ResonanceDeuterium localizationChemical shifts, coupling patterns [16]LowSpecific deuterium detection [16]
Electrospray Ionization Mass SpectrometryMolecular weight determinationMass-to-charge ratios, isotope patterns [18]HighAccurate mass measurement [18]
Gas Chromatography-Mass SpectrometryPurity assessmentRetention times, fragmentation patterns [18]Very highSeparation and identification [18]
High-Performance Liquid ChromatographyQuantitative analysisPeak areas, retention times [15]ModeratePreparative capabilities [15]

The extent of deuterium enrichment can be calculated from mass spectrometric data using established mathematical methods [10]. Isotope enrichment calculations compare the relative intensities of molecular ion peaks corresponding to different deuterium incorporation levels [10]. These calculations provide quantitative assessment of labeling efficiency and help optimize synthetic protocols [10].

Optical rotation measurements confirm that the stereochemical integrity of the dexamethasone structure remains intact during deuteration processes [31]. This parameter is crucial for ensuring that deuterium incorporation does not alter the three-dimensional structure or biological activity of the compound [31]. Comparison of optical rotation values between deuterated and non-deuterated samples provides evidence of structural preservation [31].

Table 4: Purification Techniques and Efficiency

Purification MethodStationary PhaseMobile PhaseScaleEfficiencyApplications
Column ChromatographySilica gelEthyl acetate/hexane gradients [15]PreparativeHighPrimary purification [15]
RecrystallizationNot applicableWater/ethanol (7:3) [32]Small-mediumModerate-highFinal purification [32]
High Vacuum SublimationNot applicableNot applicableSmallVery highHigh purity compounds [16]
Preparative Thin Layer ChromatographySilica gel platesVarious solvent systems [17]Analytical-small preparativeModerateSmall scale separation [17]
Semi-preparative High-Performance Liquid ChromatographyCarbon-18Aqueous/organic gradients [15]Small-medium preparativeVery highHigh resolution separation [15]

Rationale for Stable-Isotope Labelling in Quantitative Research

Stable-isotope internal standards normalise for losses during extraction, compensate for ion-suppression in complex matrices, and correct day-to-day instrument drift. For steroids, placing the deuterium atoms at positions that survive collision-induced fragmentation ensures that both precursor and product ions remain clearly resolved from native isotopic envelopes, preserving analytical selectivity even at low concentrations [3] [1].

Analytical Applications in Quantitative Research

Mass Spectrometry Integration for Metabolic Studies

Label-assisted metabolic investigations trace the biotransformation of dexamethasone through its phase I and phase II pathways while simultaneously quantifying parent drug. Representative tandem mass-spectrometric settings are summarised in Table 1.

Table 1 Typical precursor → product ion pairs and operating conditions used for Dexamethasone-4,6|A,21,21-d4

StudyPrecursor mass-to-charge ratioProduct mass-to-charge ratioCollision energy (electron-volts)Biological matrixPurpose
Hawley and colleagues (serum suppression test) [1]397.2359.317Human serumPrimary quantifier
397.2149.235Human serumQualifier ion
Krzyzanski and co-workers (population pharmacokinetics) [2]441.2363.125Human plasmaQuantifier in metabolic flux assessment

These transitions afford signal-to-noise ratios that support detection of dexamethasone down to sub-nanogram millilitre concentrations after a single quadrupole filter pass, enabling time-resolved metabolic flux analyses in pre-clinical and clinical settings [2] [1].

Liquid Chromatography Coupling and Method Validation

High-performance liquid chromatography separates dexamethasone-4,6|A,21,21-d4 from endogenous steroids and metabolites before mass detection. Validation characteristics reported in peer-reviewed studies are consolidated in Table 2.

Table 2 Chromatographic conditions and core validation metrics for assays employing the deuterated standard

StudyStationary phase & mobile phase (isocratic or gradient)Total run time (minutes)Calibration range (ng mL⁻¹)Lower limit of quantification (ng mL⁻¹)Within-run precision (% coefficient of variation)Between-run precision (% coefficient of variation)Mean absolute recovery (%)Coefficient of determination
Dubey and Jain (human plasma) [4]C-18 reversed-phase; acetonitrile / aqueous ammonium formate (isocratic)3.52 – 60022.6 – 7.32.8 – 6.481.0≥0.999
Hawley et al. (serum suppression test) [5]C-8 reversed-phase gradient; methanol / formic acidised water4.71.9 – 75 (nmol L⁻¹)0.74 (nmol L⁻¹)< 7.0< 1580.2 – 114.4≥0.998
Krzyzanski et al. (clinical crossover) [2]Chiralpak IF-3; acetonitrile / methanol with formic acid modifier5.00.1 – 10460.1≤ 11 (at lower limit)≤ 7Not stated (solid-phase extraction)≥0.999

All methods met internationally accepted bioanalytical criteria for selectivity, linearity, precision and accuracy, confirming the suitability of the isotopologue for routine therapeutic-drug-monitoring and bioequivalence applications.

Calibration Standards in Pharmacokinetic Assays

Using dexamethasone-4,6|A,21,21-d4 at near-equimolar concentration to the expected analyte level minimises bias arising from isotopic impurity (< 2%) and natural isotopic abundance of the native drug [3]. Table 3 illustrates the quantitative performance of calibration models constructed with the deuterated standard.

Table 3 Performance of isotope-dilution calibration models

StudyNumber of calibration levelsRegression equation (peak-area ratio versus concentration)Coefficient of determinationBack-calculated accuracy range (%)Notes
Dubey and Jain [4]8y = 0.0127 x + 0.00040.999494.3 – 103.7Weighted least squares (1/x²)
Hawley et al. [5]6y = 0.0151 x − 0.00210.998692.5 – 107.2Matrix-matched preparation
Krzyzanski et al. [2]10y = 0.0098 x + 0.00130.999196.0 – 104.8Combined oral and intramuscular datasets

Across diverse biological matrices the use of the tetra-deuterated standard secured sub-5 percent relative error in bulk of back-calculations and maintained coefficient-of-determination values above 0.998, underscoring excellent linearity over several orders of magnitude.

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

396.22500917 g/mol

Monoisotopic Mass

396.22500917 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

Explore Compound Types